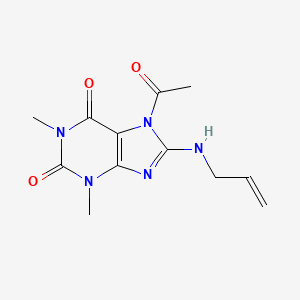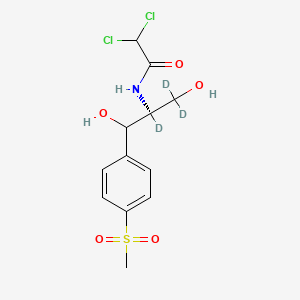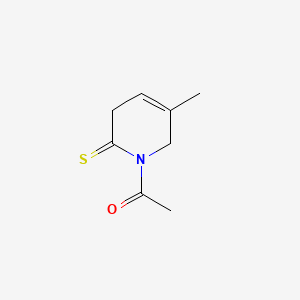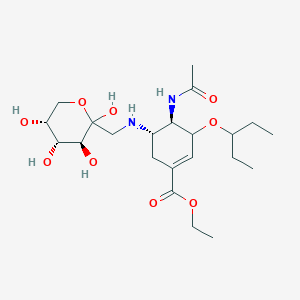
alpha-D-glucose-1,2-((13)C2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-1,2-13C2: is a stable isotope-labeled compound of glucose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed metabolic and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-1,2-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of D-Glucose-1,2-13C2 involves large-scale synthesis using labeled carbon sources. The process requires stringent quality control to achieve high isotopic purity and yield. Companies like Sigma-Aldrich and Cambridge Isotope Laboratories are known for producing high-quality labeled glucose .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used.
Substitution: Various reagents depending on the desired derivative.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives
Aplicaciones Científicas De Investigación
Chemistry: D-Glucose-1,2-13C2 is used in metabolic studies to trace the pathways of glucose metabolism. It helps in understanding the dynamics of glucose utilization and storage.
Biology: In biological research, this compound is used to study cellular metabolism and the role of glucose in various biological processes. It is particularly useful in studying cancer metabolism and the pentose phosphate pathway .
Medicine: In medical research, D-Glucose-1,2-13C2 is used in diagnostic imaging and metabolic profiling. It helps in understanding diseases like diabetes and cancer by providing insights into glucose metabolism .
Industry: Industrially, this compound is used in the production of labeled biomolecules for research and development purposes .
Mecanismo De Acción
D-Glucose-1,2-13C2 exerts its effects by participating in metabolic pathways similar to regular glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. This helps in identifying metabolic fluxes and understanding the role of glucose in cellular functions .
Comparación Con Compuestos Similares
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
Uniqueness: D-Glucose-1,2-13C2 is unique due to its dual labeling at the first and second carbon positions. This dual labeling provides more detailed information about the metabolic pathways involving these specific carbon atoms, making it particularly useful in studies of glycolysis and the pentose phosphate pathway .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i5+1,6+1 |
Clave InChI |
WQZGKKKJIJFFOK-IMIAXGQVSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([13C@H]([13C@H](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)



![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)






